molecular formula C21H26ClN3O2 B3910970 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

Cat. No.: B3910970
M. Wt: 387.9 g/mol
InChI Key: RSZPFTAMPUGDBN-HZHRSRAPSA-N
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Description

This compound features a piperazine core substituted with a 2-chlorobenzyl group and an imine-linked 4-ethoxy-3-methoxybenzylidene moiety. Its molecular formula is C₂₁H₂₄ClN₃O₂, with a molecular weight of 385.89 g/mol.

Properties

IUPAC Name

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxy-3-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-3-27-20-9-8-17(14-21(20)26-2)15-23-25-12-10-24(11-13-25)16-18-6-4-5-7-19(18)22/h4-9,14-15H,3,10-13,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPFTAMPUGDBN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperazine ring, which is known for its versatility in pharmacological applications, particularly in the development of psychotropic medications.

Chemical Structure and Properties

The compound's molecular formula is C21H26ClN3O2C_{21}H_{26}ClN_{3}O_{2}, and it features a complex arrangement of functional groups that may contribute to its biological activity. The presence of both chlorobenzyl and ethoxy-methoxy substitutions suggests potential interactions with various biological targets.

Structural Characteristics

FeatureDescription
Piperazine Ring A six-membered heterocyclic structure containing two nitrogen atoms, known for its role in numerous pharmaceuticals.
Chlorobenzyl Moiety May enhance lipophilicity and facilitate membrane penetration.
Ethoxy-Methoxy Substituents Potentially involved in receptor binding and modulation of biological pathways.

Biological Activity

The biological activity of this compound has not been extensively documented, but preliminary studies suggest several areas of interest.

Antimicrobial Activity

In vitro studies have indicated that compounds sharing structural similarities with this piperazine derivative exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains when tested using tube dilution techniques .

Anticancer Potential

Research involving related compounds has demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives evaluated in MTT assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating that this compound may also possess anticancer properties .

Future Directions

Further research is warranted to elucidate the specific mechanisms underlying the biological activities of this compound. Key areas for future exploration include:

  • In Vivo Studies : Conducting animal models to assess pharmacokinetics, toxicity, and therapeutic efficacy.
  • Mechanistic Studies : Investigating the molecular pathways affected by the compound to understand its action at a cellular level.
  • Comparative Analysis : Evaluating the compound's activity against established standards in antimicrobial and anticancer assays to benchmark its efficacy.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent(s) on Benzylidene Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Evidence ID
4-(2-Chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine 4-propoxy C₂₁H₂₆ClN₃O 371.91 315213-56-0 Longer alkoxy chain increases lipophilicity
4-(2-Chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine 3,4,5-trimethoxy C₂₂H₂₆ClN₃O₃ 415.92 304909-30-6 Enhanced hydrogen-bonding capacity
N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine 3-benzyloxy C₂₅H₂₆ClN₃O 419.95 307328-61-6 Bulky substituent may hinder receptor access
4-(2-Chlorobenzyl)-N-(5-methyl-2-thienylmethylene)-1-piperazinamine 5-methylthienyl C₁₇H₂₀ClN₃S 333.88 315213-53-7 Sulfur atom introduces π-π stacking potential

Key Observations :

  • Hydrogen Bonding : The trimethoxy analog () offers three methoxy groups, which may enhance interactions with polar residues in biological targets .
  • Steric Effects : The 3-benzyloxy substituent () adds steric bulk, possibly reducing binding efficiency in constrained active sites .
  • Electronic Effects : The thienyl group () introduces sulfur’s electronegativity, altering electron distribution and redox properties .

Heterocyclic and Aromatic Modifications

Compound Name Aromatic/Heterocyclic Group Molecular Formula Molecular Weight (g/mol) CAS/Identifier Functional Implications Evidence ID
(E,E)-N-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine Furan-propenylidene C₁₇H₁₈ClN₃O 315.80 MFCD02729415 Furan’s oxygen enhances solubility; conjugated double bonds may stabilize conformation
4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine 4-nitrobenzylidene C₁₂H₁₆N₄O₂ 248.28 Not provided Nitro group’s electron-withdrawing nature increases reactivity

Key Observations :

  • Solubility : The furan-containing compound () benefits from oxygen’s polarity, improving aqueous solubility .
  • Reactivity : The nitro group () may render the compound more reactive in nucleophilic environments, impacting stability .

Research Findings and Implications

  • Synthetic Feasibility : Propoxy () and nitro () derivatives may require specialized synthesis conditions due to their substituents’ reactivity .
  • Biological Activity : Thienyl () and trimethoxy () analogs are candidates for antimicrobial or CNS-targeted studies, given their electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine
Reactant of Route 2
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4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine

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